4-(Aminomethyl)piperidine-1-carboxamide (CAS: 1104937-84-9) is a highly specialized, bifunctional building block characterized by a highly nucleophilic primary amine separated from a piperidine ring by a methylene spacer, with the piperidine nitrogen pre-functionalized as a primary carboxamide (urea). In medicinal chemistry and advanced materials synthesis, this specific structural motif is highly valued for its orthogonal reactivity and its ability to act as a stable, solubility-enhancing linker. The pre-installed piperidine-1-carboxamide group provides critical hydrogen-bond donor and acceptor capabilities while dramatically increasing the aqueous solubility of downstream active pharmaceutical ingredients (APIs) [1]. Consequently, it is a preferred precursor for the synthesis of CGRP receptor antagonists, fatty acid amide hydrolase (FAAH) inhibitors, and advanced epigenetic modulators like HDAC inhibitors, where both the spatial geometry of the aminomethyl group and the physicochemical properties of the urea are strictly required [2].
A common procurement error is substituting 4-(aminomethyl)piperidine-1-carboxamide with N-Boc-4-(aminomethyl)piperidine or the unprotected 4-(aminomethyl)piperidine diamine. Using the unprotected diamine leads to poor regioselectivity during reductive aminations or acylations, resulting in complex mixtures and low yields. Conversely, using the N-Boc protected analog requires a late-stage deprotection followed by urea formation. This late-stage functionalization typically necessitates the use of highly hazardous and moisture-sensitive reagents, such as trimethylsilyl isocyanate, potassium cyanate, or phosgene equivalents[1]. Procuring the pre-functionalized 4-(aminomethyl)piperidine-1-carboxamide completely circumvents these toxic steps, offering orthogonal reactivity where the primary amine can be selectively reacted while the stable carboxamide remains intact, thereby streamlining scale-up and significantly improving overall linear yield.
In the synthesis of urea-containing piperidine pharmacophores, starting with N-Boc-4-(aminomethyl)piperidine requires late-stage deprotection followed by reaction with highly toxic reagents such as trimethylsilyl isocyanate or potassium cyanate. Procuring the pre-functionalized 4-(aminomethyl)piperidine-1-carboxamide [1] eliminates these two synthetic steps. This orthogonal reactivity allows the primary amine to undergo direct reductive amination or acylation without competing side reactions at the piperidine nitrogen, improving overall linear yield and avoiding hazardous scale-up conditions [2].
| Evidence Dimension | Synthetic steps to final urea and reagent toxicity |
| Target Compound Data | 0 steps to urea; no isocyanates required |
| Comparator Or Baseline | N-Boc-4-(aminomethyl)piperidine (2 steps; requires toxic isocyanates/cyanates) |
| Quantified Difference | 2-step reduction in linear synthesis; elimination of hazardous reagents |
| Conditions | Scale-up synthesis of piperidine-1-carboxamide APIs |
Procuring the pre-formed carboxamide streamlines GMP manufacturing by removing toxic reagents and reducing step count.
The piperidine-1-carboxamide motif is a critical driver of aqueous solubility in drug design, particularly for targets requiring high-concentration formulations like intranasal CGRP antagonists. Compared to lipophilic N-alkyl or N-Boc piperidine precursors, the primary urea group in 4-(aminomethyl)piperidine-1-carboxamide acts as a highly polar, neutral hydrogen-bonding network. Incorporation of this specific carboxamide motif has been shown to increase the aqueous solubility of final API candidates to >500 mg/mL, a dramatic improvement over early-stage leads lacking the urea[1].
| Evidence Dimension | Aqueous solubility of the resulting structural motif |
| Target Compound Data | Piperidine-1-carboxamide derivatives (>500 mg/mL in optimized systems) |
| Comparator Or Baseline | N-alkyl / N-Boc piperidine analogs (<1 mg/mL typical) |
| Quantified Difference | >500-fold increase in aqueous solubility |
| Conditions | Physiological pH (1.0–6.8) aqueous formulation |
Buyers developing APIs requiring high aqueous solubility (e.g., intranasal or injectable routes) must prioritize the carboxamide over lipophilic N-protecting groups.
The primary carboxamide group provides two hydrogen bond donors and one acceptor, which are frequently essential for sub-nanomolar target binding. In the development of opioid receptor ligands and CGRP antagonists, the piperidine-1-carboxamide motif forms critical water bridges and direct hydrogen bonds within the receptor pocket [1]. Substituting this with an N-Boc group (which has zero H-bond donors and is sterically bulky) or an unprotected secondary amine completely abolishes these specific interactions, leading to a massive drop in binding affinity.
| Evidence Dimension | Hydrogen bond donor count and receptor interaction capacity |
| Target Compound Data | Piperidine-1-carboxamide (2 H-bond donors, 1 acceptor) |
| Comparator Or Baseline | N-Boc piperidine (0 H-bond donors, 2 acceptors, high steric bulk) |
| Quantified Difference | Addition of 2 H-bond donors enabling critical receptor water bridges |
| Conditions | Structure-activity relationship (SAR) optimization in receptor binding pockets |
Selection of the pre-installed carboxamide is necessary when the urea motif is a pharmacophoric requirement for target engagement.
When used as a linker in bifunctional molecules (such as HDAC or Hsp90 inhibitors), the methylene spacer in 4-(aminomethyl)piperidine-1-carboxamide provides critical advantages over 4-aminopiperidine-1-carboxamide. The spacer extends the basic amine away from the piperidine ring, reducing steric hindrance during reductive amination with bulky aldehydes (increasing coupling yields) and providing the optimal distance to enter deep catalytic pockets [1]. Shortening this linker by removing the methyl group drastically reduces both synthetic coupling efficiency and final target inhibition potency [2].
| Evidence Dimension | Steric hindrance and optimal basic center distance |
| Target Compound Data | 4-(Aminomethyl)piperidine-1-carboxamide (methylene spacer present) |
| Comparator Or Baseline | 4-Aminopiperidine-1-carboxamide (no spacer) |
| Quantified Difference | Relief of steric crowding during coupling and optimized pharmacophore distance |
| Conditions | Reductive amination with bulky aldehydes and target pocket binding |
Buyers must select the aminomethyl variant over the direct amino variant to ensure successful coupling with bulky substrates and optimal target engagement.
Where this compound is the right choice: In the development of migraine therapeutics where the piperidine-1-carboxamide motif is explicitly required to achieve the >500 mg/mL aqueous solubility necessary for high-concentration intranasal or injectable formulations [1]. The pre-installed urea bypasses the need to construct this polar network late in the synthesis.
Where this compound is the right choice: As a critical linker in the design of zinc-dependent enzyme inhibitors. The primary amine efficiently undergoes reductive amination to attach to a zinc-binding group (ZBG), while the methylene spacer ensures the basic center is positioned at the optimal distance to enter deep catalytic pockets without steric clash [2].
Where this compound is the right choice: In GMP manufacturing routes where avoiding highly toxic, moisture-sensitive reagents (like trimethylsilyl isocyanate or potassium cyanate) is a priority. Procuring this pre-functionalized building block streamlines the synthetic route, reducing step count and improving overall linear yield for urea-based pharmacophores [2].